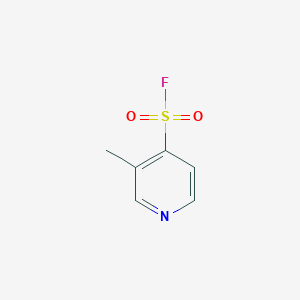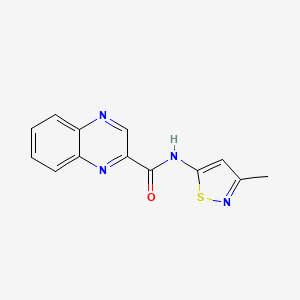
N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide” is a compound with the molecular formula C13H10N4OS and a molecular weight of 270.31. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been used in various pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of “this compound” includes a quinoxaline core, which is a bicyclic compound containing two nitrogen atoms . The compound also contains a carboxamide group and a methylisothiazolyl group attached to the quinoxaline core.Applications De Recherche Scientifique
1. Serotonin Type-3 (5-HT3) Receptor Antagonists
Quinoxalin-2-carboxamides have been synthesized and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists. These compounds were designed according to the pharmacophoric requirements of 5-HT3 receptor antagonists and showed promising activity, with one compound emerging as notably potent (R. Mahesh, Thangaraj Devadoss, D. Pandey, S. Yadav, 2011).
2. Antimicrobial Activity
Quinoline derivatives containing an azole nucleus have been prepared and evaluated for their antimicrobial activity. These compounds demonstrated good to moderate activity against a variety of microorganisms, indicating their potential as new drugs for antimicrobial chemotherapy (Muhammet Özyanik, S. Demirci, H. Bektaş, N. Demirbas, 2012).
3. PARP-1 Inhibition
Quinoline-8-carboxamides have been designed and synthesized as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. These inhibitors are of interest due to their wide range of therapeutic activities. The synthesis process introduced diversity in the final step, showing significant potency with one compound having an IC(50) value of 500 nM (A. Lord, M. Mahon, M. D. Lloyd, M. Threadgill, 2009).
4. Photocatalytic Properties
Octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand have been synthesized and shown to possess electrocatalytic activities, including the reduction of inorganic bromate, nitrite, and hydrogen peroxide, as well as the oxidation of ascorbic acid. These complexes also demonstrated photocatalytic properties for degrading organic dyes, alongside a weak antiferromagnetic behavior for one of the complexes (Lei Li, Xiang Wang, Na Xu, Zhihan Chang, Guocheng Liu, Hong-yan Lin, Xiuli Wang, 2020).
5. Peripheral Benzodiazepine Receptors Visualization
Novel quinoline-2-carboxamide derivatives have been labeled with carbon-11 to serve as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). This research offers promising avenues for PBR imaging in vivo (M. Matarrese, R. Moresco, A. Cappelli, et al., 2001).
Orientations Futures
Quinoxaline derivatives, including “N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide”, have shown potential in various pharmacological applications . Future research could focus on further exploring these applications, improving the synthesis methods, and investigating the compound’s mechanism of action .
Mécanisme D'action
Target of Action
N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
It’s worth noting that quinoxaline derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .
Biochemical Pathways
Given the wide range of biological activities exhibited by quinoxaline derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
pneumonia (bacterial strain) and Aspergillus fumigatus (fungal strain) .
Propriétés
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c1-8-6-12(19-17-8)16-13(18)11-7-14-9-4-2-3-5-10(9)15-11/h2-7H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKFGYJSWPWHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

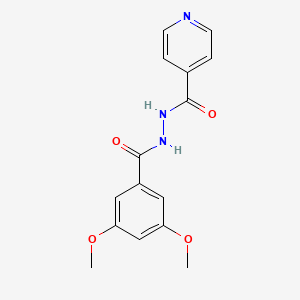
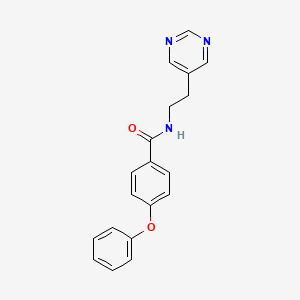


![2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid](/img/structure/B2867707.png)
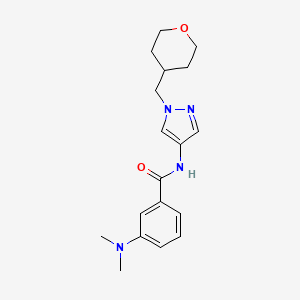

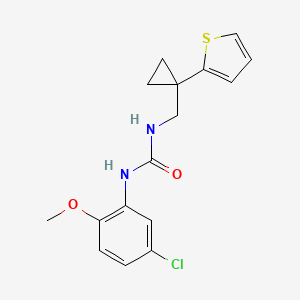
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2867715.png)
methanone](/img/structure/B2867717.png)

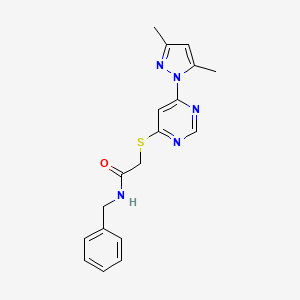
![8-(2-Chlorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2867721.png)
